Cyclohexanone-3,3,4,4,5,5-d6: A Technical Guide for Drug Development Professionals
Cyclohexanone-3,3,4,4,5,5-d6: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of Cyclohexanone-3,3,4,4,5,5-d6, a deuterated isotopologue of cyclohexanone, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The narrative emphasizes the causal logic behind its application, particularly in drug metabolism and pharmacokinetic (DMPK) studies, to ensure a robust and self-validating analytical system.
The Rationale for Deuteration: Enhancing Analytical Precision
In quantitative LC-MS, the accuracy of measurement can be compromised by several factors, including sample loss during extraction, matrix effects, and variations in instrument response.[1] To counteract these variabilities, an internal standard (IS) is introduced into the samples. The ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[2]
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard for this purpose.[1] They co-elute with the unlabeled analyte during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source.[2] Because the SIL-IS and the analyte have a known mass difference, the ratio of their signals can be used to accurately quantify the analyte, effectively normalizing for any experimental inconsistencies.
Cyclohexanone-3,3,4,4,5,5-d6 serves as an excellent internal standard for its unlabeled counterpart and other structurally similar small molecules in various analytical applications, including drug development.
Chemical Structure and Physicochemical Properties
Cyclohexanone-3,3,4,4,5,5-d6 is a derivative of cyclohexanone where six hydrogen atoms on the carbons at positions 3, 4, and 5 have been replaced with deuterium atoms.
Caption: Chemical structure of Cyclohexanone-3,3,4,4,5,5-d6.
The strategic placement of deuterium atoms on the 3, 3, 4, 4, 5, and 5 positions is crucial for the stability of the label. The alpha-protons (at positions 2 and 6) of ketones are known to be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions, through a process called keto-enol tautomerization. By deuterating the beta and gamma positions, the isotopic label in Cyclohexanone-3,3,4,4,5,5-d6 is stable and not prone to back-exchange, ensuring the integrity of the internal standard throughout the analytical process.
Table 1: Physicochemical Properties of Cyclohexanone-3,3,4,4,5,5-d6
| Property | Value | Source |
| Molecular Formula | C₆H₄D₆O | [N/A] |
| Molecular Weight | 104.18 g/mol | [N/A] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~156 °C | [3] |
| Density | ~0.95 g/mL | [3] |
| Isotopic Enrichment | Typically ≥98 atom % D | [N/A] |
Synthesis of Cyclohexanone-3,3,4,4,5,5-d6
One common method for preparing unlabeled cyclohexanone is the oxidation of cyclohexanol.[4][5] Therefore, a likely synthetic route for the deuterated analog would involve the synthesis of Cyclohexanol-3,3,4,4,5,5-d6 followed by its oxidation to the corresponding ketone. The deuterated cyclohexanol could be prepared through catalytic deuteration of a suitable unsaturated precursor using deuterium gas (D₂) and a metal catalyst.
Analytical Characterization: A Comparative Perspective
The primary value of Cyclohexanone-3,3,4,4,5,5-d6 lies in its distinct analytical signature compared to its unlabeled counterpart.
Mass Spectrometry
In mass spectrometry, Cyclohexanone-3,3,4,4,5,5-d6 will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled cyclohexanone (C₆H₁₀O, MW: 98.14 g/mol ). This clear mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified NMR data for Cyclohexanone-3,3,4,4,5,5-d6 is not available in public databases, the expected spectra can be inferred from the principles of NMR and data for unlabeled cyclohexanone.
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¹H NMR: The proton NMR spectrum of Cyclohexanone-3,3,4,4,5,5-d6 would be significantly simplified compared to unlabeled cyclohexanone. The signals corresponding to the protons at the 3, 4, and 5 positions would be absent. The spectrum would primarily show signals for the alpha-protons at the 2 and 6 positions. For unlabeled cyclohexanone in CDCl₃, the alpha-protons appear as a multiplet around 2.35 ppm, and the beta and gamma protons appear as a multiplet between 1.55 and 2.07 ppm.[6]
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¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C3, C4, C5) would be significantly attenuated and split into multiplets due to carbon-deuterium coupling. The signal for the carbonyl carbon (C1) and the alpha-carbons (C2, C6) would remain prominent. For unlabeled cyclohexanone, the carbonyl carbon resonates at approximately 212 ppm, the alpha-carbons at around 42 ppm, and the beta and gamma carbons at roughly 27 and 25 ppm, respectively.[6]
Application in Drug Development: A Practical Workflow
Cyclohexanone-3,3,4,4,5,5-d6 is a valuable tool in DMPK studies, particularly in in vitro metabolic stability assays. These assays are crucial in early drug discovery to assess the susceptibility of a new chemical entity (NCE) to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
Caption: A typical workflow for an in vitro metabolic stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a self-validating system for determining the metabolic stability of a test compound using Cyclohexanone-3,3,4,4,5,5-d6 as a generic internal standard for LC-MS analysis.
Materials:
-
Test compound (NCE)
-
Cyclohexanone-3,3,4,4,5,5-d6 (Internal Standard, IS)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the NCE in DMSO.
-
Prepare a 1 µM working solution of the NCE by diluting the stock solution in phosphate buffer.
-
Prepare a 100 ng/mL stock solution of Cyclohexanone-3,3,4,4,5,5-d6 in ACN. This will be the quenching solution.
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the NCE working solution and the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a well containing the cold ACN with the internal standard. The ratio of ACN to reaction mixture should be at least 3:1 (v/v) to ensure complete protein precipitation.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Once all time points are collected, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method, monitoring the specific mass transitions for the NCE and Cyclohexanone-3,3,4,4,5,5-d6.
-
-
Data Analysis:
-
Calculate the peak area ratio of the NCE to the IS for each time point.
-
Plot the natural logarithm of the percentage of NCE remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
-
Conclusion
Cyclohexanone-3,3,4,4,5,5-d6 is a robust and reliable tool for researchers in drug development. Its chemical and isotopic stability, combined with its distinct mass spectrometric properties, make it an excellent internal standard for quantitative bioanalysis. The application of such well-characterized SIL-IS is fundamental to generating high-quality, reproducible data in DMPK studies, thereby enabling informed decision-making in the progression of new chemical entities through the drug discovery pipeline.
References
Please note: While extensive searches were conducted, specific peer-reviewed articles detailing the synthesis of Cyclohexanone-3,3,4,4,5,5-d6 or its direct application in a named drug development study were not found in publicly accessible literature. The references below support the general principles and methodologies described.
-
Organic Chemistry Portal. Cyclohexanone Synthesis.[Link]
-
Vibzz Lab. (2022, August 18). Cyclohexanone: Organic synthesis [Video]. YouTube. [Link]
-
Owlcation. (2023, December 31). Organic Chemistry Lab Report: Synthesis of Cyclohexanone.[Link]
- Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science.
-
Cyprotex. Microsomal Stability.[Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]
-
Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol.[Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.[Link]
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AxisPharm. Microsomal Stability Assay Protocol.[Link]
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MTTlab. In vitro drug metabolism: for the selection of your lead compounds.[Link]
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Mercell. metabolic stability in liver microsomes.[Link]
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ResearchGate. (2018, April 6). Why would deuterium and hydrogen exchange in cyclohexanone-d4?[Link]
- Mrksic, I., et al. (2016). Uptake, metabolism and elimination of cyclohexanone in humans. Arhiv za higijenu rada i toksikologiju, 67(3), 195-203.
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Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.[Link]
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SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts.[Link]
-
BMRB. bmse000405 Cyclohexanone.[Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Waters Corporation. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize.[Link]
-
Core. Optimization and validation of a quantitative liquid chromatography¿tandem mass spectrometric method covering 295 bacterial and fungal metabolites.[Link]
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Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.[Link]
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PubMed Central. (2021, July 1). Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib.[Link]
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